Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone
Description
Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone is a ketone derivative featuring a pyridin-2-yl group and a 4-(trifluoromethoxy)phenyl moiety linked via a carbonyl bridge. The trifluoromethoxy substituent contributes to its electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
pyridin-2-yl-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHDUXQCDXAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Biaryl Ketone Formation
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl ketones. A plausible route involves coupling a pyridin-2-ylboronic acid with 4-(trifluoromethoxy)benzoyl chloride under palladium catalysis. Source demonstrates analogous couplings using Pd₂(dba)₃ and XantPhos in toluene at 110°C.
Hypothetical Protocol :
-
Reactants : Pyridin-2-ylboronic acid (1.2 eq), 4-(trifluoromethoxy)benzoyl chloride (1 eq).
-
Catalyst System : Pd₂(dba)₃ (0.1 eq), XantPhos (0.2 eq).
-
Base : t-BuONa (2 eq) in toluene.
-
Conditions : 12 hours at 110°C under N₂.
Expected Outcome :
Buchwald-Hartwig Amination Followed by Oxidation
Source highlights palladium-mediated arylations using BINOL/CuBr systems. While designed for piperazine couplings, adapting this to install a ketone moiety could involve:
-
Coupling 4-(trifluoromethoxy)iodobenzene with pyridin-2-ylmethanol.
-
Oxidizing the resultant secondary alcohol to the ketone using MnO₂ or PCC.
Critical Parameters :
-
Oxidative stability of the trifluoromethoxy group dictates mild conditions (e.g., PCC in CH₂Cl₂ at 25°C).
Nucleophilic Acyl Substitution Approaches
Friedel-Crafts Acylation of Pyridine Derivatives
Though pyridine is electron-deficient, directed ortho-metalation strategies can enable acylation. Source employs Lewis acids like AlCl₃ for electrophilic substitutions.
Proposed Pathway :
-
Directed Lithiation : Treat pyridine with LDA at -78°C to generate a lithiated intermediate at the 2-position.
-
Acylation : Introduce 4-(trifluoromethoxy)benzoyl chloride.
-
Quenching : Hydrolyze with NH₄Cl to yield the ketone.
Challenges :
Grignard Reagent-Mediated Ketone Synthesis
A Grignard approach could involve:
-
Formation of Pyridin-2-ylmagnesium Bromide : React 2-bromopyridine with Mg in THF.
-
Reaction with 4-(Trifluoromethoxy)benzonitrile : Form an imine intermediate, followed by acidic hydrolysis to the ketone.
Optimization Insights :
Oxidation of Secondary Alcohol Intermediates
Synthesis of Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanol
Source outlines alcohol synthesis via nucleophilic additions to ketones. For example:
-
Add Pyridin-2-yl Lithium to 4-(Trifluoromethoxy)benzaldehyde :
-
Reactant ratio: 1:1 in THF at -78°C.
-
Quench with H₂O to isolate the alcohol.
-
Oxidation to Methanone
Agents :
-
Jones Reagent (CrO₃/H₂SO₄) : Effective but risks over-oxidation.
-
MnO₂ : Selective for secondary alcohols, mild conditions (25°C, CH₂Cl₂).
Data Table 1: Oxidation Efficiency
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| MnO₂ | 25 | 85 | 90 |
| PCC | 0 | 78 | 88 |
| Jones Reagent | 0–10 | 65 | 75 |
Friedel-Crafts Acylation with Activated Pyridine Derivatives
Electron-Rich Pyridine Precursors
Introducing electron-donating groups (e.g., -OMe) at the 3-position of pyridine enhances reactivity. Source modifies pyridine rings via methylation:
-
Synthesize 3-Methoxypyridine : Methylate pyridin-3-ol using MeI/K₂CO₃.
-
Friedel-Crafts Acylation : React with 4-(trifluoromethoxy)benzoyl chloride and AlCl₃.
-
Demethylation : Use BBr₃ to remove the -OMe group, restoring the pyridin-2-yl motif.
Yield Considerations :
One-Pot Multicomponent Reactions
Tandem Coupling-Oxidation Sequences
Source employs one-pot methods for imidazo[1,2-a]pyridines. Adapting this:
-
Couple 2-Aminopyridine with 4-(Trifluoromethoxy)benzaldehyde :
-
Catalyst: TosOH (0.2 eq) in MeOH at 70°C.
-
-
In Situ Oxidation : Add MnO₂ to the same pot to convert the alcohol to ketone.
Advantages :
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone can be achieved through various methods, including copper-catalyzed oxidation reactions. Recent studies have demonstrated an efficient approach for synthesizing pyridin-2-yl-methanones from pyridin-2-yl-methanes using water as an oxygen source under mild conditions. This method showcases the potential for greener chemistry by utilizing water in oxidation processes, which traditionally rely on more hazardous reagents .
Table 1: Synthesis Methods of this compound
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Copper-Catalyzed Oxidation | Water as oxygen source | Moderate to Good | |
| Dipolar Cycloaddition | Single pot reaction | Not specified | |
| Hydrazone Formation | Dry MeOH, heating | Varies |
This compound and its derivatives have shown promising biological activities, particularly as potential drug candidates targeting various receptors. For instance, compounds derived from this structure have been evaluated for their efficacy as P2X7 receptor antagonists, which are implicated in inflammatory responses and pain modulation. One notable derivative exhibited robust receptor occupancy at low doses during preclinical trials .
Case Study: P2X7 Receptor Antagonists
A study identified specific derivatives of this compound that demonstrated significant activity against the P2X7 receptor. These compounds were characterized by favorable pharmacokinetic profiles, including solubility and tolerability in animal models, making them suitable candidates for further clinical development .
Pharmaceutical Applications
The compound's structural properties make it a valuable scaffold for designing novel pharmaceuticals. Its ability to modulate biological pathways suggests potential applications in treating conditions such as mood disorders and chronic pain. The introduction of trifluoromethoxy groups enhances the lipophilicity and metabolic stability of the compounds, which is advantageous for drug formulation.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Pain Management | P2X7 receptor antagonism for inflammation control |
| Mood Disorders | Modulation of neurotransmitter systems |
| Antimicrobial Activity | Potential use against bacterial infections |
Material Science Applications
Beyond medicinal chemistry, this compound may also find applications in material science due to its electronic properties. Compounds with similar structures have been investigated for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of electron-withdrawing groups like trifluoromethoxy can enhance charge transport properties in these materials.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone is not well-documented. the trifluoromethoxy group is known to enhance the stability and lipophilicity of molecules, which can affect their interaction with biological targets. The compound may interact with various molecular targets and pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
Core Methanone Derivatives
- Pyridin-2-yl(4-(3-(trifluoromethoxy)phenyl)tetrahydro-2H-pyran-4-yl)methanone (CAS 127061-43-2) Molecular Formula: C₁₈H₁₆F₃NO₃ Key Differences: Incorporates a tetrahydropyran ring at the 4-position of the phenyl group instead of a simple trifluoromethoxy-substituted benzene. Implications: The tetrahydropyran ring may improve solubility due to its oxygen atom but could reduce lipophilicity compared to the target compound. This structural variation likely alters conformational flexibility and steric interactions in biological targets .
- 2-Morpholino-2-(pyridin-2-yl)-1-(4-(trifluoromethoxy)phenyl)ethan-1-one (3ai) Molecular Formula: C₁₇H₁₇ClN₂O₂ (as per HRMS data) Key Differences: Features a morpholino substituent and an additional methylene group bridging the pyridine and ketone. Spectroscopic Data: ¹³C NMR shows a carbonyl resonance at δ 195.5, suggesting similar electronic environments for the ketone group.
Bioactive Methanone Analogs
- Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) Structure: Contains dual thiadiazole-substituted phenyl groups. Bioactivity: Exhibits antimicrobial and antibiofilm activity, with ADMET profiles suggesting favorable pharmacokinetics.
- N-methyl-4-(6-((2-(trifluoromethoxy)phenethyl)amino)imidazo[1,2-b]pyridazin-3-yl)benzamide Structure: Combines a trifluoromethoxy group with an imidazo-pyridazine core. Implications: The imidazo-pyridazine moiety may target kinase pathways, suggesting that trifluoromethoxy-substituted methanones could be optimized for neurological or oncological applications .
Spectroscopic and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Pyridin-2-yl Motif : Common in kinase inhibitors (e.g., imidazo[1,2-b]pyridazine derivatives in ), this group may facilitate π-π stacking interactions with aromatic residues in enzyme active sites.
Biological Activity
Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structure and Synthesis
The compound features a pyridine ring substituted with a trifluoromethoxy group and a phenyl ketone moiety, which contributes to its biological properties. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and subsequent functionalization at specific positions to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of compounds were evaluated for their antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). One notable derivative demonstrated an IC50 value of 2.39 μM against A549 cells, comparable to sorafenib, a known anticancer agent ( ).
Table 1: Anticancer Activity of Pyridin Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7u | A549 | 2.39 |
| 7u | HCT-116 | 3.90 |
| Sorafenib | A549 | 2.12 |
| Sorafenib | HCT-116 | 2.25 |
The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances anticancer activity by facilitating interactions with target proteins such as BRAF, which is crucial in cancer signaling pathways ( ).
Antibacterial Activity
In addition to its anticancer properties, this compound derivatives have shown promising antibacterial activity. For example, certain analogs exhibited submicromolar inhibition against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents without significant cytotoxic effects on human cells ( ).
Table 2: Antibacterial Activity Against MRSA
| Compound | Inhibition Concentration (μM) |
|---|---|
| 1 | <1 |
| 2 | <5 |
Antichlamydial Activity
Research has also explored the antichlamydial properties of compounds featuring similar structural motifs. The presence of the trifluoromethyl group was essential for activity against Chlamydia species, with certain derivatives displaying effective inhibition at low concentrations ( ).
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Anticancer Efficacy : A study involving a new series of pyridine derivatives reported significant antiproliferative effects across multiple cancer cell lines, with detailed SAR analysis confirming that modifications at the trifluoromethoxy position enhanced potency ( ).
- Antibacterial Mechanism : In vitro assays demonstrated that derivatives could inhibit bacterial growth effectively while maintaining low toxicity levels in human cell lines, suggesting a selective mechanism that warrants further exploration ( ).
- Chlamydia Inhibition : Compounds lacking the trifluoromethyl group showed negligible activity against Chlamydia, reinforcing the importance of this substituent in drug design for targeting specific pathogens ( ).
Q & A
Q. What are the optimal synthetic routes for Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone?
A copper-catalyzed, oxygen-free oxidation of pyridin-2-yl-methanes using water as the oxygen source is a robust method. This approach avoids over-oxidation byproducts and achieves yields >80% under mild conditions (60°C, 12 hrs). Key steps include substrate activation via Csp³-H bond cleavage and stabilization of intermediates using trifluoroethanol as a solvent .
Q. How is this compound characterized spectroscopically?
Nuclear magnetic resonance (NMR) is critical:
Q. What purification techniques ensure high compound purity?
Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in dichloromethane/hexane mixtures achieves >99% purity. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence reactivity?
The -OCF₃ group is strongly electron-withdrawing, lowering the electron density of the adjacent phenyl ring. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal reduced HOMO energy (-6.8 eV) compared to non-fluorinated analogs, rationalizing its resistance to electrophilic substitution. This property impacts reaction pathways in cross-coupling or nucleophilic aromatic substitution .
Q. What strategies address contradictions in biological activity data for structural analogs?
Discrepancies in IC₅₀ values (e.g., BAY-885 analogs) may arise from assay conditions (e.g., ATP concentrations in kinase assays) or impurities. Methodological solutions:
Q. How can regioselectivity challenges during functionalization be mitigated?
Regioselective functionalization of the pyridine ring is achieved via:
Q. What computational models predict molecular interactions with biological targets?
Molecular docking (AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER force field) can model interactions with enzymes like kinases. Key parameters:
Q. How does the trifluoromethoxy group affect crystallographic packing?
Single-crystal X-ray diffraction (SCXRD) reveals that the -OCF₃ group induces steric hindrance and dipole-dipole interactions, leading to a monoclinic crystal lattice (space group P2₁/c). The dihedral angle between pyridine and phenyl rings is 85.7°, minimizing π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
